3,3,3-Trifluoro-1-propanol
Description
Significance of Fluorinated Alcohols in Contemporary Organic Synthesis
These properties make fluorinated alcohols more effective than their non-fluorinated counterparts in various synthetic processes, including oxidations, reductions, hydrogenations, and cycloadditions. acs.org They can stabilize ionic species, transfer protons, and participate in a variety of other intermolecular interactions. bohrium.com Consequently, reactions conducted in fluorinated alcohol solvents often exhibit enhanced rates, yields, and even altered stereoselectivity. researchgate.netrsc.org Their use aligns with the principles of green chemistry due to their potential to facilitate reactions with operational simplicity and reduced environmental impact. researchgate.net
Overview of 3,3,3-Trifluoro-1-propanol as a Key Fluorinated Synthon
This compound serves as a crucial building block, or synthon, in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comexsyncorp.com The presence of the trifluoromethyl group (-CF₃) is of particular importance, as its incorporation into organic compounds can significantly alter their physical, chemical, and biological properties. google.com These alterations can include changes in acidity, dipole moment, polarity, lipophilicity, and both chemical and metabolic stability. google.com
As a synthon, this compound provides a versatile platform for introducing the trifluoromethyl moiety into various molecular scaffolds. guidechem.com It is consumed in the manufacture of valuable intermediates such as 3,3,3-Trifluoropropene (B1201522) oxide, 3,3,3-Trifluoropropanal, and 3,3,3-Trifluoro-DL-alanine. exsyncorp.com Its utility extends to its role as a solvent, where its unique characteristics can enhance reaction outcomes. chemimpex.comguidechem.com For instance, it can stabilize reactive intermediates, leading to improved yields and selectivity in fluorination processes. chemimpex.com The compound is also utilized in material science to modify polymer properties, resulting in materials with enhanced thermal stability and chemical resistance. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c4-3(5,6)1-2-7/h7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBGBTNNPRCVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65530-60-1 | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30870950 | |
| Record name | 3,3,3-Trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-88-2, 65530-60-1 | |
| Record name | 3,3,3-Trifluoro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trifluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,3,3-Trifluoro-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,3,3 Trifluoro 1 Propanol
Established Synthetic Routes to 3,3,3-Trifluoro-1-propanol
The synthesis of this compound can be achieved through several distinct chemical pathways. The primary routes involve the transformation of fluoroolefins, the reduction of trifluoropropanal derivatives, and the hydrogenation of halogenated precursors.
Hydroboration-Oxidation of Fluoroolefins
The hydroboration-oxidation of alkenes is a standard two-step method for producing alcohols. iitk.ac.inwvu.edu This reaction typically proceeds with anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. wvu.edu However, when applied to fluoroolefins like 3,3,3-trifluoropropene (B1201522), the powerful electron-withdrawing effect of the trifluoromethyl group can direct the reaction towards the undesired Markovnikov product, 1,1,1-trifluoro-2-propanol. acs.org
Achieving the desired anti-Markovnikov regioselectivity to yield this compound is a significant challenge. Research has shown that the choice of the hydroborating agent is critical in controlling the reaction's outcome. researchgate.net By increasing the steric bulk of the borane (B79455) reagent or using specific haloboranes, the regioselectivity can be influenced to favor the formation of the primary alcohol. acs.orgorganic-chemistry.org For instance, while hydroboration of certain fluoroolefins with dichloroborane can lead to the Markovnikov product, varying the hydroborating agent allows for the selective synthesis of either regioisomer. acs.orgresearchgate.net
Reductive Approaches from Trifluoropropanal Derivatives
A more direct and often higher-yielding route to this compound is the reduction of 3,3,3-trifluoropropanal. This aldehyde precursor can be synthesized through various means, including the hydrolysis of 3,3,3-trifluoropropenyl methyl ether. google.com The subsequent reduction of the aldehyde to the primary alcohol is a high-selectivity and high-yield transformation. google.com Catalytic hydrogenation is a common method employed for this reduction, utilizing catalysts such as Raney Nickel.
Hydrogenation of Halogenated Trifluoropropanols
An alternative established route involves the hydrogenation of halogenated precursors. google.com Specifically, 2-bromo-3,3,3-trifluoropropanol can be converted to this compound in a single-step reaction that combines dehydrobromination and hydrogenation. google.comexsyncorp.com This method is advantageous as it starts from a readily accessible material and proceeds with high efficiency. The reaction is typically carried out in an autoclave under hydrogen pressure using a catalyst. google.com
Other Synthetic Pathways for Trifluoroalkanols
While not direct routes to this compound, other synthetic strategies are employed for producing structurally related trifluoroalkanols, which highlights the broader context of fluorinated alcohol synthesis. For example, chiral trifluoromethyl carbinols can be synthesized via the ring-opening of (trifluoromethyl)oxirane (3,3,3-trifluoro-1,2-epoxypropane) with various nucleophiles. researchgate.net Additionally, methods exist for producing other functionalized trifluoro-alcohols, such as the synthesis of 3,3,3-trifluoro-1,2-propanediol from 3,3,3-trifluoro epoxypropane and carbon dioxide.
Optimized Synthesis Protocols and Reaction Conditions
Optimized protocols have been developed to maximize the yield and efficiency of this compound synthesis. For the reductive approach from a halogenated precursor, a one-step process using 2-bromo-3,3,3-trifluoropropanol has been refined. google.com In one example, this starting material is reacted with methanol (B129727) as a solvent, an activated Raney Ni catalyst, and potassium carbonate as an acid-binding agent. The reaction proceeds in an autoclave under 4 MPa of hydrogen pressure at 80°C for 2.5 hours, achieving a yield of 94.9%. google.com
The table below compares optimized protocols for two prominent synthetic routes.
| Feature | Optimized Hydrogenation of Halogenated Propanol (B110389) google.com |
| Starting Material | 2-bromo-3,3,3-trifluoropropanol |
| Catalyst | Raney Ni |
| Solvent | Methanol |
| Reagents | Hydrogen, Potassium Carbonate (acid binding agent) |
| Pressure | 2–8 MPa |
| Temperature | 70–100 °C |
| Reaction Time | 2–6 hours |
| Reported Yield | Up to 94.9% |
This interactive table summarizes key parameters from a patented, optimized protocol for the synthesis of this compound.
Industrial Scalability and Process Development Considerations
The industrial production of this compound is driven by its use as a key building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comnordmann.global Several factors are critical for scaling up its synthesis from the laboratory to an industrial scale.
Process development also focuses on reaction conditions that are amenable to large-scale reactors. This includes optimizing temperature and pressure to balance reaction rate with safety and energy costs. google.com For catalytic hydrogenations, the choice of catalyst (e.g., Raney Ni, Pd/C, Ru/C) and its loading are crucial for achieving high conversion and selectivity while minimizing costs. google.com
Furthermore, the purification of the final product is a key industrial step. The ability to easily separate this compound by distillation to a high purity (e.g., >98%) is essential for its use in subsequent applications, particularly in the pharmaceutical industry. google.com The transition from batch processing to continuous flow manufacturing is another important consideration in modern chemical production, as it can significantly increase productivity and process safety for reactions like catalytic hydrogenations.
Chemical Reactivity and Derivatization of 3,3,3 Trifluoro 1 Propanol
Nucleophilic and Electrophilic Pathways Involving 3,3,3-Trifluoro-1-propanol
Like other primary alcohols, this compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions.
Nucleophilic Character : The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. It can attack electrophilic centers, such as the sulfur atom in thionyl chloride (SOCl₂) or phosphorus in phosphorus tribromide (PBr₃), which is the initial step in converting the alcohol to an alkyl halide. ucalgary.cachadsprep.com Alcohols can also act as Lewis bases. masterorganicchemistry.com
Electrophilic Character : The hydroxyl group (-OH) is a poor leaving group. libretexts.org However, in the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). This conversion turns the hydroxyl moiety into a good leaving group (water), allowing the adjacent carbon atom to become susceptible to attack by nucleophiles. youtube.com This activation is a critical step for substitution reactions.
Functional Group Transformations of the Hydroxyl Moiety
The hydroxyl group of this compound is the primary site for chemical transformations, enabling its conversion into a wide array of other functional groups.
The oxidation of primary alcohols can yield aldehydes or, under more vigorous conditions, carboxylic acids. britannica.com In the case of this compound, oxidation leads to 3,3,3-trifluoropropionaldehyde and subsequently to 3,3,3-trifluoropropionic acid. One documented method involves the oxidation of this compound with sodium chromate (B82759) to produce 3,3,3-trifluoropropionaldehyde, which can be further oxidized to 3,3,3-trifluoropropionic acid. google.com It is important to note that the direct oxidation product is 3,3,3-trifluoropropionic acid (CF₃CH₂COOH), not trifluoroacetic acid (TFA or CF₃COOH), which has a different chemical structure. However, 3,3,3-trifluoropropionic acid belongs to the broader class of trifluoromethyl-containing carboxylic acids.
Table 1: Oxidation of this compound
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| This compound | Sodium Chromate | 3,3,3-Trifluoropropionaldehyde | google.com |
The direct reduction of a hydroxyl group in an alcohol to a hydrogen atom (deoxygenation) is not a typical transformation as the hydroxyl group is a poor leaving group. libretexts.org This process is generally challenging and requires converting the -OH group into a better leaving group first. For instance, alcohols can be converted into tosylates, which can then be reduced by hydride sources like lithium aluminum hydride (LiAlH₄) to yield the corresponding alkane. libretexts.org More commonly, reduction reactions are employed to synthesize alcohols from carbonyl compounds like aldehydes, ketones, or carboxylic acids.
Substitution reactions are a cornerstone of alcohol chemistry, but they require the conversion of the poor leaving group (-OH) into a more reactive one. nih.gov
Conversion to Alkyl Halides : The hydroxyl group can be replaced by a halogen. This is often achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. chadsprep.comchemistrysteps.com These reagents are particularly effective for primary and secondary alcohols and typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration if the carbon is a stereocenter. chadsprep.comchemistrysteps.com The use of a base such as pyridine (B92270) is common to neutralize the acidic byproduct. ucalgary.ca Alternatively, strong hydrohalic acids (HBr, HCl) can be used, which involves protonating the hydroxyl group to form a water leaving group. youtube.com
Conversion to Sulfonate Esters : A widely used strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. libretexts.org
Table 2: Reagents for Substitution of the Hydroxyl Group
| Reagent | Product Functional Group | Typical Mechanism | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Sₙ2 | chadsprep.comchemistrysteps.com |
| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | Sₙ2 | chadsprep.com |
| Hydrogen Bromide (HBr) | Alkyl Bromide | Sₙ2 (for primary alcohols) | youtube.com |
Derivatization Strategies for Trifluoromethyl-Containing Compounds
The trifluoromethyl group is a valuable moiety in medicinal chemistry and materials science. Fluorinated alcohols are key starting materials for synthesizing more complex trifluoromethyl-containing molecules.
N,N-Dialkyl(3,3,3-trifluoro-1-propynyl)amines are useful fluorinated building blocks. A documented three-step synthesis for these compounds starts from a related fluorinated alcohol, 2,2,3,3,3-pentafluoropropanol. These fluorinated alkynylamines can then react with various aldehydes and ketones in the presence of a Lewis acid catalyst to produce α-(trifluoromethyl)-α,β-unsaturated amides with high stereoselectivity.
Generation and Transformations of Trifluoropropynyllithium
3,3,3-Trifluoropropynyllithium (CF₃C≡CLi) is a significant reagent in synthetic chemistry, enabling the introduction of the trifluoropropynyl group into organic molecules. nih.gov While not directly generated from this compound in a single step, its synthesis often involves precursors that can be conceptually linked to trifluoro-propanol derivatives. A notable method for generating this lithium acetylide involves the treatment of a trifluoromethyl-substituted enol tosylate with two equivalents of butyllithium. researchgate.net Another approach involves the reaction of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) with lithium diisopropylamide (LDA). researchgate.net
Once generated, 3,3,3-trifluoropropynyllithium readily reacts with a range of electrophiles. nih.gov Its transformations are crucial for creating more complex fluorinated molecules. For instance, it reacts with aldehydes and ketones to form the corresponding trifluoromethyl-substituted propargyl alcohols. nih.govresearchgate.net These adducts are stable and can be isolated, serving as versatile intermediates for further synthetic manipulations.
The reaction of 3,3,3-trifluoropropynyllithium with other electrophiles, such as chlorosilanes and chlorostannanes, leads to the formation of trifluoromethyl-containing metalloid reagents. nih.gov These reagents, including tributyl(3,3,3-trifluoropropynyl)stannane, exhibit remarkable reactivity and are instrumental in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net
Table 1: Reactions of 3,3,3-Trifluoropropynyllithium with Various Electrophiles
| Electrophile | Product Type |
|---|---|
| Aldehydes | Trifluoromethyl-substituted propargyl alcohol |
| Ketones | Trifluoromethyl-substituted propargyl alcohol |
| Trimethoxyborane | Trifluoromethyl-substituted borate |
| Chlorosilanes | Trifluoromethyl-substituted silylacetylene |
Synthesis of Trifluoromethyl-Substituted Allenes
A significant application of the derivatives of 3,3,3-trifluoropropynyllithium is the synthesis of trifluoromethyl-substituted allenes. researchgate.net These allenes are valuable building blocks in organic synthesis due to their unique reactivity. The synthesis typically proceeds via the carbonyl adducts of 3,3,3-trifluoropropynyllithium. nih.govresearchgate.net
In a common synthetic route, the propargylic alcohols obtained from the reaction of trifluoropropynyllithium with carbonyl compounds are first converted into their corresponding sulfonates. These sulfonates then undergo a palladium-catalyzed coupling reaction with organozinc reagents to yield trifluoromethyl-containing tri- and tetrasubstituted allenes. researchgate.net This method provides a straightforward pathway to complex allenes that would be difficult to synthesize otherwise.
Alternative methods for the synthesis of trifluoromethyl-substituted allenes have also been developed. One such method involves a gold-catalyzed intramolecular hydride transfer from easily accessible α-trifluoromethyl-propargyl benzyl (B1604629) ether derivatives. researchgate.net Another approach utilizes the fluoroarylation of 1,1-difluoro-1,3-enynes with aryl halides in the presence of silver fluoride (B91410) under palladium catalysis, affording trisubstituted trifluoromethyl allenes. researchgate.net Furthermore, the synthesis of trifluoromethyl-substituted allenols can be achieved through a copper-catalyzed trifluoromethylbenzoxylation of 1,3-enynes. figshare.com
Table 2: Selected Methods for the Synthesis of Trifluoromethyl-Substituted Allenes
| Starting Material | Key Reagents | Product |
|---|---|---|
| Carbonyl adducts of CF₃C≡CLi | Palladium catalyst, Organozinc reagents | Tri- and tetrasubstituted allenes |
| α-Trifluoromethyl-propargyl benzyl ether derivatives | Gold catalyst | Trifluoromethyl-allenes |
| 1,1-Difluoro-1,3-enynes | Aryl halides, Silver fluoride, Palladium catalyst | Trisubstituted trifluoromethyl allenes |
Formation of Other Fluorinated Building Blocks and Intermediates
The strategic incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties, making fluorinated building blocks highly sought after in medicinal, agricultural, and materials chemistry. fluorochem.co.ukbeilstein-journals.orgnih.govalfa-chemistry.comyoutube.com The derivatization of compounds like this compound provides access to a variety of these valuable intermediates.
Halofluorination is a fundamental process for creating fluorinated building blocks. beilstein-journals.orgnih.gov This reaction involves the addition of a halogen and a fluorine atom across a double bond. beilstein-journals.orgnih.gov For example, an alkene can react with a halogen cation to form a halonium ion, which is then opened by a fluoride source to produce a vicinal halofluoride. beilstein-journals.orgnih.gov These products can be further transformed into other valuable fluorine-containing molecules. beilstein-journals.orgnih.gov
Another important transformation is deoxyfluorination, where an oxygen atom is replaced by one or more fluorine atoms. beilstein-journals.org This can include the conversion of hydroxyl groups to fluorine (OH → F), carbonyl groups to difluoromethylene groups (C=O → CF₂), and carboxylic acids to trifluoromethyl groups (COOH → CF₃). beilstein-journals.org
The synthesis of multi-substituted trifluoromethyl alkenes represents another class of important building blocks. A visible light-promoted, gold-catalyzed fluoroarylation of 1,1-difluoroallenes with aryldiazonium salts and a nucleophilic fluoride source provides a direct route to these structures. rsc.org This reaction demonstrates high stereo- and regioselectivity, allowing for the precise construction of complex fluorinated alkenes. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1-dichloro-3,3,3-trifluoroacetone |
| 2,3,3,3-tetrafluoropropene |
| This compound |
| 3,3,3-trifluoropropynyllithium |
| butyllithium |
| lithium diisopropylamide |
3,3,3 Trifluoro 1 Propanol As a Solvent and Reaction Medium
Solvent Effects on Reaction Kinetics and Selectivity
The solvent plays a crucial role in determining the kinetic and thermodynamic parameters of a chemical reaction. 3,3,3-Trifluoro-1-propanol, like other fluorinated alcohols, can significantly alter reaction rates and product distributions compared to conventional protic or aprotic solvents. Its primary influence stems from its potent ability to act as a hydrogen-bond donor.
The electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl proton, making TFP an effective stabilizer of anionic species and electron-rich transition states through strong hydrogen bonding. This stabilization of negatively charged or highly polar transition states can lead to significant rate accelerations, particularly in reactions that involve the formation of such intermediates. For instance, in nucleophilic substitution or addition reactions, TFP can solvate the transition state more effectively than non-fluorinated analogs like 1-propanol (B7761284), thereby lowering the activation energy barrier.
Conversely, its ability to solvate and stabilize reactive cationic intermediates can also accelerate reactions proceeding through carbocationic pathways. The selectivity of a reaction can also be finely tuned. In stereoselective synthesis, the ordered solvent cage created by the bulky and strongly interacting TFP molecules can influence the approach of reactants, favoring the formation of one stereoisomer over another.
| Reaction Type | Effect of this compound | Kinetic Impact | Selectivity Impact |
| SN1 Reactions | Stabilization of the carbocation intermediate and leaving group. | Rate acceleration. | May suppress side reactions like elimination. |
| Diels-Alder Reactions | Hydrogen bonding to Lewis basic sites on the dienophile. | Rate acceleration. | Enhancement of endo/exo selectivity. |
| Epoxide Ring-Opening | Activation of the epoxide via hydrogen bonding. | Increased reaction rate with nucleophiles. | Influences regioselectivity of nucleophilic attack. |
| Catalytic Hydrogenation | Solvation of catalyst and stabilization of polar intermediates. | Can increase reaction speed and catalyst turnover. | May improve enantioselectivity in asymmetric hydrogenations. |
This table illustrates the conceptual effects of TFP on various reaction classes based on established principles of fluorinated alcohol chemistry.
Applications in Diverse Organic Transformations
The distinct properties of this compound have led to its use as a specialized solvent in a range of organic transformations where conventional solvents are less effective. It is particularly valuable in the pharmaceutical, agrochemical, and dyestuff industries. sfdchem.com Its ability to dissolve a wide array of organic compounds, including polar and nonpolar substrates, while remaining relatively non-nucleophilic, allows it to facilitate reactions without participating in unwanted side processes.
One specific application is in the synthesis of complex organic molecules, such as its use as a reactant to produce 6-(3,3,3-Trifluoropropoxy)nicotinic acid, an important intermediate. sfdchem.com Beyond this, TFP is an excellent medium for reactions that benefit from strong proton donation and stabilization of polar species.
| Organic Transformation | Role of this compound | Rationale for Use |
| Friedel-Crafts Alkylation | Reaction medium and promoter. | Activates electrophiles and stabilizes cationic intermediates. |
| Glycosylation Reactions | Solvent. | Stabilizes oxocarbenium ion intermediates and promotes the departure of leaving groups. |
| Oxidation Reactions | Solvent. | Can enhance the activity of certain oxidizing agents and is resistant to oxidation itself. |
| Nazarov Cyclization | Reaction medium. | Promotes the formation of the key pentadienyl cation intermediate through stabilization. |
Comparative Analysis with Other Fluorinated Alcohols in Electrosynthesis
In the field of electrosynthesis, the choice of solvent is critical, as it must support the electrolyte, stabilize electro-generated reactive intermediates, and possess a wide electrochemical window to avoid being oxidized or reduced. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are widely studied for these applications due to their high polarity, low nucleophilicity, and exceptional ability to stabilize radical cations.
While direct comparative studies of this compound in electrosynthesis are limited, its properties can be analyzed in relation to TFE and HFIP. TFP is structurally less fluorinated and less sterically hindered around the hydroxyl group than HFIP. This results in it being less acidic than HFIP but more acidic than conventional alcohols. Its ability to stabilize cationic intermediates would therefore be expected to be intermediate between that of TFE and HFIP. This positioning suggests TFP could be a useful solvent for electrochemical reactions requiring a balance between intermediate stabilization and solvent acidity, potentially offering different reactivity or selectivity profiles.
| Property | This compound (TFP) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| pKa | ~14.09 (Predicted) sfdchem.com | 12.4 | 9.3 |
| Boiling Point | 100 °C sfdchem.com | 77-80 °C | 59 °C |
| Hydrogen-Bond Acidity (α) | High (Estimated) | 1.51 | 1.96 |
| Electrochemical Stability | Moderate-High (Inferred) | High | Very High |
| Cation Stabilizing Ability | Moderate-High (Inferred) | High | Very High |
Influence on the Stabilization of Reactive Intermediates
A key feature of this compound as a solvent is its profound influence on the stability of reactive intermediates, such as carbocations and radical cations. This stabilizing effect is a direct consequence of its molecular structure. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group creates a significant dipole and renders the hydroxyl proton highly acidic.
This acidity makes TFP a powerful hydrogen-bond donor. When a positively charged intermediate forms during a reaction, TFP molecules can arrange around it, donating their acidic protons to form strong hydrogen bonds with the electron-deficient center. This solvation disperses the positive charge, effectively stabilizing the intermediate and lowering its energy. This stabilization can be substantial enough to alter reaction pathways, favoring mechanisms that proceed through such intermediates or even enabling reactions that are otherwise inaccessible in less polar or less acidic solvents.
Furthermore, while TFP is an excellent proton donor, its conjugate base is a very poor nucleophile due to the delocalization of the negative charge and the steric hindrance from the trifluoromethyl group. This combination of high acidity and low nucleophilicity is crucial, as it allows the solvent to stabilize cations without quenching them through covalent bond formation, a common issue with traditional alcohol solvents like methanol (B129727) or ethanol.
Solvatochromic Studies and Polarity Characterization
The polarity of a solvent is a composite of various intermolecular forces, including dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity. These properties are quantified using solvatochromic parameters like the Kamlet-Taft parameters (α, β, and π*). While experimentally determined solvatochromic data for this compound are not widely available, its polarity characteristics can be reliably inferred by comparing it to structurally similar and well-characterized solvents.
TFP is expected to be a solvent with:
High Hydrogen-Bond Acidity (α): The CF₃ group significantly increases the acidity of the OH proton, making TFP a strong hydrogen-bond donor. Its α value would be substantially higher than that of 1-propanol and likely comparable to, or slightly less than, that of TFE.
Low Hydrogen-Bond Basicity (β): The electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making TFP a very weak hydrogen-bond acceptor.
Moderate Dipolarity/Polarizability (π):* The presence of multiple polar C-F bonds and the C-O bond gives the molecule a significant dipole moment.
This profile characterizes TFP as a highly polar, protic solvent capable of strong, specific interactions with solutes, particularly those that can accept hydrogen bonds.
| Solvent | α (H-Bond Acidity) | β (H-Bond Basicity) | π* (Dipolarity/Polarizability) |
| 1-Propanol | 0.78 | 0.84 | 0.52 |
| 2,2,2-Trifluoroethanol (TFE) | 1.51 | 0.00 | 0.73 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 1.96 stenutz.eu | 0.00 stenutz.eu | 0.65 stenutz.eu |
| This compound (TFP) | High (Estimated) | Very Low (Estimated) | Moderate (Estimated) |
Data for 1-Propanol, TFE, and HFIP are from established literature sources for comparison. stenutz.eu Parameters for TFP are estimated based on its chemical structure.
Catalytic Applications and Mechanistic Investigations Involving 3,3,3 Trifluoro 1 Propanol
Role in Acid-Catalyzed Reactions
The acid-catalyzed dehydration of alcohols is a fundamental reaction that typically proceeds via an E1 or E2 elimination mechanism to yield alkenes. byjus.com The mechanism is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). byjus.comlibretexts.org For primary alcohols, the reaction generally follows an E2 pathway, involving a concerted step where a base removes a beta-hydrogen while the alkyloxonium ion departs. libretexts.org Secondary and tertiary alcohols tend to react via an E1 mechanism, which involves the formation of a carbocation intermediate after the loss of water. libretexts.orgchemguide.co.uk
In the case of 3,3,3-Trifluoro-1-propanol, a primary alcohol, the strong electron-withdrawing nature of the adjacent trifluoromethyl group would significantly destabilize the formation of a primary carbocation, making an E1 mechanism highly unfavorable. Therefore, the acid-catalyzed dehydration is expected to proceed through an E2 mechanism. The reaction involves the protonation of the hydroxyl group, followed by the removal of a proton from the adjacent carbon (C2) by a conjugate base (e.g., HSO₄⁻) in a concerted process to form 3,3,3-trifluoropropene (B1201522) and water. libretexts.org
General Mechanism for Acid-Catalyzed Dehydration of this compound:
Protonation: The hydroxyl group is protonated by the acid catalyst.
E2 Elimination: The conjugate base of the acid removes a hydrogen atom from the carbon adjacent to the C-OH bond, leading to the simultaneous elimination of a water molecule and the formation of a double bond.
Participation in Metal-Catalyzed Processes
Fluorinated compounds, including alcohols like this compound, play various roles in metal-catalyzed reactions. While not always a direct reactant, the trifluoromethyl (CF₃) group, which is the key feature of this alcohol, is a critical building block in modern organic synthesis. The following sections describe catalytic processes where the incorporation of a CF₃ group is the central goal.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The choice of solvent in these reactions is critical, as it can influence catalyst stability, speciation, and reaction selectivity. nih.govrsc.org Polar solvents, for instance, have been shown to affect the oxidative addition step in Suzuki-Miyaura couplings by stabilizing charged palladium species. nih.govresearchgate.net While specific studies detailing the use of this compound as a solvent in these reactions are not prevalent, its properties as a polar, fluorinated alcohol suggest it could modulate catalyst performance in a manner similar to other polar solvents.
A significant application of palladium catalysis in this area is the synthesis of trifluoromethylated molecules. For example, palladium catalysts are used in the trifluoromethylation of vinyl sulfonates to produce trifluoromethylated alkenes. nih.gov In these reactions, a palladium(0) source, combined with a suitable ligand, facilitates the coupling of a vinyl sulfonate with a CF₃ source, such as trifluoromethyltrimethylsilane (TMSCF₃). nih.gov Another key application is the palladium-catalyzed carbonylative synthesis of α-trifluoromethyl-β-lactams from 2-bromo-3,3,3-trifluoro-1-propene, where an acylpalladium intermediate is formed and subsequently undergoes intramolecular cyclization.
Rhodium(II) complexes are highly effective catalysts for reactions involving carbene transfer. A notable application is the asymmetric cyclopropanation and C-H insertion reactions using trifluoromethyl-containing diazo compounds. For example, chiral Rh(II) catalysts can facilitate the asymmetric cyclopropanation of olefins with ethyl 3,3,3-trifluoro-2-diazopropionate. These reactions are crucial for constructing molecules with stereogenic centers bearing a trifluoromethyl group.
In a related process, Rh(II) azavinyl carbenes, generated from 1-sulfonyl-1,2,3-triazoles, can undergo highly efficient and enantioselective C-H insertion into unactivated alkanes. fishersci.com This method provides access to a variety of β-chiral sulfonamides. The use of chiral Rh(II) carboxylate catalysts is key to achieving high enantioselectivity in these transformations. fishersci.com
Copper-mediated reactions are among the most extensively studied methods for introducing a trifluoromethyl group into organic molecules, largely due to the low cost and high efficiency of copper. These reactions often involve the in-situ generation of a "CuCF₃" species from a copper source (e.g., CuI) and a trifluoromethylating agent like TMSCF₃.
Key examples of copper-mediated trifluoromethylation include:
Trifluoromethylation of α-diazo esters: This method allows for the synthesis of α-trifluoromethyl esters. Research has shown that water can act as a crucial promoter in this reaction by activating the "CuCF₃" species.
N-Trifluoromethylation: Copper catalysis can be used for the N-trifluoromethylation of compounds like O-benzoylhydroxylamines, providing access to N-CF₃ amines, a functional group of growing interest in medicinal chemistry.
Photoredox Catalysis in Trifluoromethylation Reactions
Visible-light photoredox catalysis has emerged as a powerful and green method for organic synthesis. nsf.gov This approach has been successfully applied to trifluoromethylation reactions, offering mild conditions and broad substrate scope.
A prominent example is the enantioselective α-trifluoromethylation of aldehydes, which merges photoredox catalysis with organocatalysis. In this dual catalytic system, a chiral amine organocatalyst reacts with an aldehyde to form an enamine. Simultaneously, a photocatalyst, such as an iridium complex, is excited by visible light and reduces a trifluoromethyl source (e.g., trifluoromethyl iodide) to generate a trifluoromethyl radical. This radical then adds to the enamine, and subsequent oxidation and hydrolysis yield the optically enriched α-CF₃ aldehyde. This method has been shown to provide excellent yields and high enantioselectivity (up to 99% ee) under sub-ambient temperatures.
Unimolecular Reaction Mechanisms and Kinetics
The unimolecular reactions of this compound have been investigated using chemical activation techniques and mass spectrometry. Studies involving the generation of vibrationally excited CF₃CH₂CH₂OH molecules have elucidated the kinetics of its decomposition pathways. nih.gov
With an initial vibrational energy of 102 kcal mol⁻¹, the primary unimolecular reactions are 1,2-H₂O elimination and 2,3-HF elimination. nih.gov The rate constants for these competing reactions were determined, showing that water elimination is the slightly favored pathway under these conditions. nih.gov
| Reaction Pathway | Rate Constant (s⁻¹) | Threshold Energy (kcal mol⁻¹) |
|---|---|---|
| 1,2-H₂O Elimination | 7.9 x 10⁵ | 62 |
| 2,3-HF Elimination | 2.6 x 10⁵ | 70 |
Further studies on the collision-induced dissociation (CID) of deprotonated this compound (m/z 113) have identified four primary fragment ions. The two main initial reactions are the loss of H₂O to form CF₃CHCH⁻ (m/z 95) and the loss of HF to form CF₂CHCOH₂⁻ (m/z 93). nih.gov At lower collision energies, the formation of the m/z 95 ion dominates due to a lower energy transition state. However, as the internal energy increases, the HF loss pathway becomes more favorable due to a more favorable entropy of activation. nih.gov
Water Elimination Pathways
The catalytic dehydration of alcohols is a fundamental chemical transformation used to produce alkenes. In the case of this compound, the elimination of a water molecule yields 3,3,3-trifluoropropene, a key intermediate in the synthesis of fluoropolymers and other specialty chemicals. This reaction is typically catalyzed by solid acids.
The mechanism of alcohol dehydration over acid catalysts generally proceeds through several key steps. First, the alcohol's hydroxyl group is protonated by a Brønsted acid site on the catalyst surface, forming a good leaving group (water). Subsequently, a neighboring proton is abstracted, leading to the formation of a double bond. The reaction is endothermic, and therefore requires heat to proceed efficiently. mdpi.com For instance, the dehydration of isopropanol (B130326) is often conducted at temperatures between 260 and 350 °C. mdpi.com
While specific studies detailing the dehydration of this compound are not prevalent, the principles derived from studies on other alcohols, such as 1-propanol (B7761284) and isopropanol, are applicable. mdpi.comrsc.org Catalysts like γ-alumina, titania, and heteropoly acids such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀) are effective for alcohol dehydration. mdpi.comrsc.org The activity of these catalysts is closely related to their acidic properties and thermal stability. rsc.org
| Alcohol | Catalyst | Typical Reaction Temperature (°C) | Primary Product | Reference |
|---|---|---|---|---|
| Isopropanol | γ-Alumina, Titania | 260 - 350 | Propylene | mdpi.com |
| 1-Propanol | H₃PW₁₂O₄₀ (12-Tungstophosphoric acid) | 200 - 400 | Propylene | rsc.org |
Hydrogen Fluoride (B91410) Elimination Pathways
The elimination of hydrogen fluoride (HF) from hydrofluorocarbons, known as dehydrofluorination, is a critical process for producing fluoroolefins. matec-conferences.org This reaction involves the cleavage of both a carbon-fluorine (C-F) and a carbon-hydrogen (C-H) bond. The activation of the highly stable C-F bond presents a significant chemical challenge. semanticscholar.org
For this compound, a dehydrofluorination reaction would involve the removal of HF from the trifluoromethyl group and an adjacent carbon, potentially leading to difluoro-allyl alcohol or other unsaturated fluorinated species. Germylium ions, generated in situ from germanes, have also been shown to catalyze the dehydrofluorination of fluoroalkanes, proceeding through a C-F activation mechanism. semanticscholar.org
| Substrate | Catalyst System | Key Mechanistic Feature | Reference |
|---|---|---|---|
| CF₃CFH₂ and CF₂HCH₃ | Ni/AlF₃ | Synergistic catalysis involving Lewis acid sites (AlF₃) and Ni for C-H activation. | matec-conferences.org |
| 1-Fluoropentane | Germylium ions ([R₃Ge]⁺) generated from a trityl cation precatalyst. | C-F bond activation by a germylium ion to form a carbenium-like ion. | semanticscholar.org |
| Tertiary Aliphatic Fluorides | B(C₆F₅)₃·H₂O | Lewis acid-catalyzed C-F bond cleavage. | researchgate.net |
Enzyme-Catalyzed Transformations (as a research tool)
In biochemical research, fluorinated analogs of natural substrates serve as powerful tools for studying enzyme mechanisms, specificity, and inhibition. The substitution of hydrogen with fluorine can alter the electronic properties and acidity of a molecule without significantly changing its size, allowing researchers to probe enzyme-active sites.
This compound can be employed as a research tool in enzyme-catalyzed transformations, particularly with enzymes that act on alcohols, such as lipases and dehydrogenases. For example, lipases are widely used to catalyze the enantioselective esterification of racemic alcohols, a process known as kinetic resolution. By using a fluorinated alcohol like this compound or its derivatives as a substrate, researchers can investigate how the strong electron-withdrawing nature of the CF₃ group affects the reaction rate and enantioselectivity of the enzyme.
Studies on similar molecules, such as rac-1-(3-trifluoromethylphenyl)propan-2-ol, have shown that lipases from Candida antarctica and Mucor miehei can efficiently catalyze enantioselective esterification, allowing for the preparation of both enantiomers of the alcohol. researchgate.net Such studies provide insight into the topology of the enzyme's active site and its tolerance for sterically and electronically demanding substrates. Therefore, this compound can be used as a probe to characterize the substrate specificity and catalytic mechanism of various enzymes.
| Enzyme Class | Example Enzyme Source | Application/Research Use | Example Substrate | Reference |
|---|---|---|---|---|
| Lipase | Candida antarctica | Enantioselective esterification for kinetic resolution. | rac-1-(3-trifluoromethylphenyl)propan-2-ol | researchgate.net |
| Lipase | Mucor miehei | Enantioselective esterification for kinetic resolution. | rac-1-(3-trifluoromethylphenyl)propan-2-ol | researchgate.net |
Spectroscopic and Computational Investigations of 3,3,3 Trifluoro 1 Propanol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure, bonding, and conformational landscape of fluorinated alcohols like 3,3,3-Trifluoro-1-propanol.
Microwave spectroscopy is a powerful technique for determining the precise rotational constants and, consequently, the detailed gas-phase structure of molecules. wikipedia.org For flexible molecules like this compound, it is particularly adept at distinguishing between different conformers.
Research on the hydrogen-bonded binary aggregates of this compound (TFP) using chirped pulse Fourier transform microwave spectroscopy has provided significant insight into its conformational behavior. researchgate.net In these studies, the rotational spectra of multiple conformers of the TFP dimer were resolved and assigned. The identification of these conformers was achieved by comparing the experimentally determined rotational constants (A, B, and C) with those predicted by quantum chemical calculations. This synergy between experiment and theory is crucial for an unambiguous assignment of the complex spectra arising from multiple stable geometries. researchgate.net The analysis relies on the principle that each unique conformer has a distinct moment of inertia and therefore a unique set of rotational constants, giving rise to a characteristic spectral signature.
Table 1: Comparison of Experimental and Theoretical Rotational Constants for an Exemplary Conformer of the (this compound)₂ Dimer Note: Data for specific monomer conformers of this compound is not readily available in the cited literature; this table illustrates the methodology used for its dimers.
| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) |
|---|---|---|
| A | 1500.123 | 1505.456 |
| B | 850.789 | 852.123 |
| C | 700.456 | 701.789 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for probing the electronic environment of specific nuclei within a molecule. For fluorinated compounds, ¹⁹F NMR is especially informative. The ¹⁹F nucleus has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic structure, with a much wider spectral dispersion (over 800 ppm) compared to ¹H NMR. This large range allows for the clear resolution of signals from fluorine atoms in subtly different environments. wikipedia.org In this compound, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent, and are expected to produce a single resonance signal. The position of this signal (chemical shift) is influenced by the electron-withdrawing effects of the adjacent methylene (B1212753) group and the hydroxyl group further down the carbon chain. The signal would also be split into a triplet due to coupling with the two protons on the adjacent C-2 carbon (a ³J-coupling).
Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Common Fluorine-Containing Functional Groups (Referenced to CFCl₃)
| Functional Group | Typical Chemical Shift Range (ppm) |
|---|---|
| -CH₂F | -205 to -240 |
| Ar-F | -120 to -200 |
| -CF =CF ₂ | -145 to -200 |
| -CF ₂- | -77 to -145 |
| -CF ₃ | -55 to -70 |
Source: General chemical shift data. science-and-fun.deucsb.edu
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. rsc.org It is an effective method for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. nih.gov
The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A strong, broad absorption band is expected in the 3200–3550 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an intermolecularly hydrogen-bonded alcohol. The C-H stretching vibrations of the two methylene groups (-CH₂-) typically appear just below 3000 cm⁻¹. The most intense bands in the spectrum are generally associated with the C-F stretching vibrations of the CF₃ group, which are expected in the 1100–1300 cm⁻¹ region. researchgate.net The C-O stretching vibration of the primary alcohol is also readily identifiable.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch (H-bonded) | 3550 - 3200 | Strong, Broad |
| C-H | Stretch | 3000 - 2850 | Medium |
| C-F | Stretch | 1300 - 1100 | Very Strong |
| C-O | Stretch | 1075 - 1000 | Strong |
Source: General IR absorption data. libretexts.org
Computational Chemistry and Molecular Modeling
Computational methods are essential for interpreting experimental data and providing a deeper understanding of molecular properties that are difficult to probe experimentally. researchgate.net
Due to the rotational freedom around its C-C and C-O single bonds, this compound can exist in several different stable conformations (rotamers). Computational chemistry provides the tools to explore the potential energy surface (PES) of the molecule to locate these stable minima and determine their relative energies.
Studies on aggregates of this compound have utilized extensive conformational searches with tools like CREST (Conformer-Rotamer Ensemble Sampling Tool). researchgate.net This approach generates hundreds or thousands of potential starting geometries. These candidates are then subjected to geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT), to find the true energy minima on the PES. For the TFP dimer, this approach led to the identification of 62 distinct minima within an energy window of just 10 kJ mol⁻¹, highlighting a rich and complex conformational landscape. researchgate.net The relative stability of these conformers is determined by a delicate balance of intramolecular forces, including steric hindrance and weak hydrogen bonds between the hydroxyl group and the fluorine atoms.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. nih.gov The B3LYP functional is a popular hybrid functional that has been shown to provide reliable results for the geometries and vibrational frequencies of organic molecules. damascusuniversity.edu.syresearchgate.net
In the context of this compound, DFT calculations at levels like B3LYP-D3BJ/def2-TZVP are used to perform geometry optimizations of the various conformers (reactants or ground states). researchgate.net The calculations provide optimized structures, rotational constants, and vibrational frequencies that can be directly compared with experimental data from microwave and IR spectroscopy, aiding in spectral assignment. nih.gov
Furthermore, DFT is a critical tool for investigating chemical reactivity by locating and characterizing transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate. By calculating the structure and energy of a TS, one can determine the activation energy of a reaction, providing crucial insights into its kinetics and mechanism. researchgate.netrsc.org For example, DFT could be used to model the transition state for the dehydration of this compound to form an alkene, allowing for a theoretical prediction of the reaction's feasibility and pathway.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics and potential reaction pathways of this compound. Through theoretical calculations, researchers can model the molecule's behavior, providing data that complements and guides experimental findings.
Advanced computational methods are employed to explore the complex conformational landscape of this compound and its aggregates. Conformational search tools, such as CREST, are used to systematically identify hundreds of potential structural candidates. researchgate.net These candidates are then subjected to further screening and geometry optimization using Density Functional Theory (DFT) at levels like B3LYP-D3BJ/def2-TZVP. researchgate.net This multi-tiered approach allows for the identification of numerous stable minima within a narrow energy window. For instance, one study identified 62 distinct minima for this compound dimers within an energy range of 10 kJ mol⁻¹. researchgate.net
The primary utility of these calculations is the prediction of spectroscopic properties, particularly rotational constants, which are crucial for interpreting microwave spectroscopy data. researchgate.net By comparing the computationally predicted spectroscopic parameters with those measured experimentally, scientists can definitively identify the specific conformers present in a sample. researchgate.net This synergy between theory and experiment was successfully used to identify five distinct binary conformers of this compound in a jet expansion. researchgate.net
Furthermore, computational analysis extends to understanding the dynamics of conformational conversion. Detailed calculations of the energy barriers between different conformers can explain why certain low-energy structures predicted by theory are readily observed, while others may be absent or depleted in experimental conditions. researchgate.net This analysis helps in creating kinetic and thermodynamic models that rationalize the observed abundances of different conformers. researchgate.net While specific reaction pathway studies for this compound are not detailed in the available research, the same theoretical chemistry principles are commonly used to map potential energy surfaces, identify transition states, and determine the most feasible reaction mechanisms for related fluorinated compounds. nih.gov
| Computational Method | Application for this compound | Outcome |
| CREST Conformational Search | Systematic search for stable geometries of molecular aggregates. researchgate.net | Generation of hundreds of structural candidates for analysis. researchgate.net |
| DFT (e.g., B3LYP-D3BJ/def2-TZVP) | Geometry optimization and energy calculation of conformers. researchgate.net | Identification of 62 stable minima for binary conformers within 10 kJ mol⁻¹. researchgate.net |
| Spectroscopic Parameter Prediction | Calculation of rotational constants and other spectroscopic data. researchgate.net | Enabled the experimental identification of five specific binary conformers. researchgate.net |
| Transition State Calculation | Analysis of energy barriers for conformational conversion. researchgate.net | Explanation for the observation or non-observation of certain conformers. researchgate.net |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses
To gain a deeper understanding of the bonding and intermolecular forces that govern the structure of this compound aggregates, researchers utilize specialized computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis.
QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of atomic interactions. researchgate.net NCI analysis is a complementary method used to visualize and identify weak, non-covalent interactions, such as hydrogen bonds and van der Waals forces, by examining the electron density and its derivatives. researchgate.netyoutube.com
For the binary conformers of this compound, both QTAIM and NCI analyses have been applied to characterize the non-covalent intermolecular interactions that hold the dimers together. researchgate.net These analyses provide critical insights into the strength and nature of the forces, particularly the intra- and intermolecular hydrogen bonds that play a significant role in determining the stability and geometry of the conformers. researchgate.net By visualizing regions of electron density concentration and depletion, these methods allow for a detailed discussion of how fluorination affects intermolecular interactions when compared to non-fluorinated analogues like 1-propanol (B7761284). researchgate.net
| Analysis Technique | Theoretical Basis | Application to this compound |
| QTAIM | Analyzes the topology of the electron density to define atomic interactions and bond paths. researchgate.net | Used to characterize the non-covalent intermolecular interactions in binary conformers. researchgate.net |
| NCI | Visualizes non-covalent interactions based on the electron density and its reduced density gradient. youtube.com | Aided in the discussion of hydrogen bonding and other weak forces stabilizing the dimers. researchgate.net |
Intermolecular Interactions and Hydrogen Bonding Characterization
The physical properties and structural preferences of this compound are largely dictated by its intermolecular interactions, with hydrogen bonding being the most significant. The molecule contains a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and electronegative oxygen and fluorine atoms that can act as hydrogen bond acceptors. guidechem.comnih.gov
Computational and spectroscopic studies on the aggregates of this compound have provided a detailed characterization of these interactions. The exploration of its hydrogen-bonded binary aggregates revealed a rich conformational landscape, where the stability and preference of different structures are governed by a delicate balance of intra- and intermolecular hydrogen bonds. researchgate.net
Advanced Applications of 3,3,3 Trifluoro 1 Propanol in Specific Fields
Building Block in Pharmaceutical and Agrochemical Synthesis
3,3,3-Trifluoro-1-propanol serves as a crucial intermediate in the synthesis of complex organic molecules destined for the pharmaceutical and agrochemical sectors. guidechem.comatomfair.comsfdchem.comfishersci.com Its utility lies in its ability to introduce the trifluoromethyl (CF₃) group into larger molecules, a modification known to significantly enhance the biological activity and properties of the final product.
This compound provides a versatile platform for introducing this important moiety. guidechem.com Through standard organic reactions, the propanol (B110389) can be converted into various reactive intermediates. For example, its hydroxyl group can be transformed into a leaving group (like a tosylate or mesylate) or oxidized to an aldehyde or carboxylic acid. These intermediates can then be used in nucleophilic substitution or coupling reactions to attach the trifluoropropyl or trifluoroethyl fragment to a wide range of bioactive molecular scaffolds.
The strategic incorporation of fluorine is a key element in the development of many modern drugs and crop protection agents. As an important organic intermediate, this compound is utilized in the multi-step synthesis pathways for these novel compounds. guidechem.comsfdchem.comfishersci.com For instance, the 3,3,3-trifluoropropoxy group, derived from this alcohol, can be found in various investigational compounds. The synthesis of 6-(3,3,3-Trifluoropropoxy)nicotinic acid is a documented example where this compound serves as a precursor, highlighting its role in creating functionalized heterocyclic compounds that are common cores in drug discovery. sfdchem.com
Table 1: Examples of Bioactive Molecules Containing Trifluoromethyl Groups This table provides examples of established drugs where the trifluoromethyl group is a key feature, illustrating the importance of this moiety in drug design.
| Drug Name | Therapeutic Class | Role of Trifluoromethyl Group |
| Fluoxetine | Antidepressant (SSRI) | Enhances metabolic stability and potency. |
| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Contributes to binding selectivity and efficacy. |
| Sitagliptin | Antidiabetic (DPP-4 Inhibitor) | Improves pharmacokinetic properties. |
| Aprepitant | Antiemetic | Increases bioavailability and brain penetration. |
High-Performance Materials Science
In the realm of materials science, this compound is used to create polymers and materials with specialized properties. atomfair.com Its fluorinated nature is key to imparting desirable characteristics such as thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). One documented application is its use as a cationic polymerization catalyst for perfluoroalkyls and aromatic hydrocarbons, indicating its role in the production of specialty polymers. biosynth.com
The introduction of fluorinated side chains onto a polymer backbone can dramatically alter its properties. This process, known as polymer modification, can enhance thermal stability, lower the refractive index, decrease surface energy, and improve resistance to solvents and chemicals.
While direct examples involving this compound are specific to proprietary industrial processes, the principle can be illustrated by analogous reactions. The hydroxyl group of the alcohol can be used to react with polymers containing suitable functional groups, such as acyl chlorides or isocyanates, thereby grafting the trifluoropropyl group onto the polymer chain. A closely related compound, 3,3,3-trifluoropropylamine, has been used to modify polymers, demonstrating the utility of the trifluoropropyl moiety in creating functional materials. acs.org Such modifications are crucial for developing high-performance plastics, coatings, and membranes for demanding applications in aerospace, electronics, and biomedicine.
Specialty Chemicals and Additives
Beyond its role as a synthetic building block, this compound itself functions as a specialty chemical and additive in various industrial formulations. guidechem.com Its unique combination of a polar hydroxyl group and a nonpolar, lipophilic trifluoromethyl group gives it useful solvent and surfactant-like properties.
According to data from the Environmental Protection Agency (EPA), it has been used as a surface-active agent in the manufacturing of paints, coatings, adhesives, and cleaning compounds. nih.gov It also finds application in oil and gas extraction and as an agent in firefighting foams. nih.gov These uses leverage its ability to modify surface tension and perform effectively in complex chemical mixtures.
Table 2: Industrial Applications as a Specialty Chemical
| Application Area | Function |
| Paints & Coatings | Surface Active Agent |
| Adhesives | Surface Active Agent |
| Soaps & Cleaning Compounds | Surface Active Agent |
| Oil & Gas Extraction | Surface Active Agent |
| Firefighting Foams | Foam Agent |
| Chemical Synthesis | Solvent / Reactant |
Analytical Chemistry Applications as a Derivatizing Agent
In analytical chemistry, particularly in gas chromatography (GC), derivatization is a critical technique used to modify analytes to improve their volatility, thermal stability, and detectability. sigmaaldrich.comgcms.cz Analytes with polar functional groups, such as carboxylic acids and amines, often exhibit poor chromatographic behavior (e.g., peak tailing) and may not be volatile enough for GC analysis.
Fluorinated reagents are highly effective for derivatization. Acylation, the addition of an acyl group, is a common derivatization strategy. fujifilm.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are widely used to react with hydroxyl and amino groups to create trifluoroacetyl derivatives. nih.govnih.gov These derivatives are significantly more volatile and are highly responsive to electron capture detection (ECD), allowing for trace-level analysis. mdpi.com
While this compound itself is not typically the primary derivatizing reagent, it represents the class of fluorinated alcohols that can be used in esterification reactions to derivatize acidic compounds. The hydroxyl group of the propanol can react with a carboxylic acid analyte to form a trifluoropropyl ester. This resulting ester is more volatile and less polar than the parent acid, making it more suitable for GC analysis. This process converts a non-volatile analyte into a form that can be easily separated and quantified. gcms.czfujifilm.com
Environmental and Sustainability Aspects in 3,3,3 Trifluoro 1 Propanol Research
Green Chemistry Principles in Synthetic Methodologies
The integration of green chemistry principles into the synthesis of 3,3,3-Trifluoro-1-propanol is critical for minimizing the environmental footprint of its production. Traditional synthesis routes for fluorinated alcohols often involve harsh reagents and produce significant waste. Modern research, however, emphasizes the development of cleaner, safer, and more efficient catalytic processes.
One of the most promising green synthetic routes is the catalytic hydrogenation of esters of trifluoroacetic acid (TFA) or 3,3,3-trifluoropropanoic acid. osti.gov This method stands in contrast to classical approaches that utilize stoichiometric metal hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). jecibiochem.com
Key green chemistry advantages of catalytic hydrogenation include:
Safer Reagents: Molecular hydrogen (H₂) is used as the primary reducing agent, which is a cleaner alternative to complex metal hydrides that require careful handling and often result in problematic waste streams after quenching.
Improved Energy Efficiency: Catalytic processes can be optimized to run at lower temperatures and pressures compared to some traditional methods, leading to reduced energy consumption.
Avoidance of Hazardous Byproducts: This methodology avoids the generation of large quantities of inorganic salt byproducts that are typical of reductions using reagents like LiAlH₄. jecibiochem.com
Furthermore, the principles of green chemistry encourage the use of fluorinated compounds themselves as potentially advantageous reaction media. researchgate.net The unique properties of fluorinated alcohols, such as their strong hydrogen-bonding ability and low nucleophilicity, can be harnessed to promote certain reactions without the need for additional catalysts, simplifying processes and reducing chemical waste. researchgate.net The development of synthetic methods that avoid toxic compounds and heavy metals is a central goal in the sustainable production of all fluorinated alcohols. google.com
Atom Economy and Waste Minimization in Related Chemical Processes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A high atom economy indicates that less waste is generated, aligning with sustainability goals.
The synthesis of this compound can be achieved through various routes, each with a distinct atom economy. A comparison between the classical metal hydride reduction and modern catalytic hydrogenation of a precursor like ethyl 3,3,3-trifluoropropionate highlights the environmental benefits of the latter.
Reaction 1: Reduction with Lithium Aluminum Hydride (LiAlH₄) CF₃CH₂COOCH₂CH₃ + 2[H] (from LiAlH₄) → CF₃CH₂CH₂OH + CH₃CH₂OH This simplified equation shows the main products. The actual reaction involves the formation of aluminum salt waste upon workup.
Reaction 2: Catalytic Hydrogenation CF₃CH₂COOCH₂CH₃ + 2H₂ --(Catalyst)--> CF₃CH₂CH₂OH + CH₃CH₂OH This reaction converts all reactant atoms into desired products or co-products.
The theoretical atom economy for these processes can be calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product(s) / Total Molecular Weight of All Reactants) x 100
For catalytic hydrogenation (Reaction 2), if both alcohols are considered valuable products, the atom economy approaches 100% because it is an addition reaction. rsc.org In contrast, the reduction with LiAlH₄ (Reaction 1) has a significantly lower atom economy because the atoms from the hydride reagent and the subsequent quenching agent (e.g., water and acid) end up in low-value inorganic waste streams (e.g., aluminum salts) that require disposal.
| Synthetic Route | Key Reactants | Primary Byproducts/Waste | Theoretical Atom Economy | Green Chemistry Considerations |
|---|---|---|---|---|
| Metal Hydride Reduction | Ethyl 3,3,3-trifluoropropionate, LiAlH₄ | Aluminum salts (from workup) | Low | Generates significant inorganic waste; uses hazardous reagents. |
| Catalytic Hydrogenation | Ethyl 3,3,3-trifluoropropionate, H₂ | Ethanol (valuable co-product) | Approaches 100% | High atom economy; avoids hazardous waste; catalyst can be recycled. rsc.org |
Waste minimization in the production of this compound is directly linked to maximizing atom economy. Catalytic routes are inherently superior in this regard. The co-product of the hydrogenation of ethyl 3,3,3-trifluoropropionate is ethanol, a benign and widely used solvent that can be easily recovered or repurposed. This contrasts sharply with the aluminum salt sludge produced from LiAlH₄ reductions, which has little to no value and presents a disposal challenge. The chemical industry is increasingly adopting such strategies to reduce waste, improve resource efficiency, and minimize environmental impact. epa.govcas.org
Q & A
Basic: What are the established synthetic routes for 3,3,3-Trifluoro-1-propanol, and what factors influence yield optimization?
Answer:
The synthesis of this compound typically involves the reduction of a trifluoromethyl ketone precursor. A common method uses lithium aluminum hydride (LiAlH₄) to reduce 3,3,3-trifluoroacetone or related ketones. Key factors for optimizing yield include:
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .
- Purification : Distillation under reduced pressure (b.p. ~100–101°C) or crystallization improves purity (>98%) .
| Method | Precursor | Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| LiAlH₄ reduction | 3,3,3-Trifluoroacetone | LiAlH₄ | 75–85 | 98 |
| Catalytic hydrogenation | Trifluoromethyl ketone | H₂/Pd-C | 60–70 | 95 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H NMR : The hydroxyl proton appears as a broad singlet (~1.5–2.5 ppm), while methylene protons resonate as a quartet (δ ~3.7 ppm, J = 6–8 Hz) due to coupling with adjacent -CF₃ .
- ¹⁹F NMR : A singlet at ~-65 ppm confirms the -CF₃ group .
- IR spectroscopy : A broad O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .
- Mass spectrometry : Molecular ion peak at m/z 114 (C₃H₅F₃O⁺) .
Advanced: How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The -CF₃ group exerts strong electron-withdrawing effects (-I), polarizing adjacent bonds and enhancing electrophilicity. However, steric hindrance from fluorine atoms can reduce accessibility to nucleophiles. For example:
- In SN2 reactions, steric bulk slows kinetics compared to non-fluorinated analogs .
- Computational studies (DFT) show reduced electron density at the β-carbon, favoring elimination over substitution in certain conditions .
Advanced: How can researchers resolve contradictions in reported reaction outcomes?
Answer:
Discrepancies in yields or product distributions may arise from:
- Purity variations : Verify starting material purity (≥98% by GC) to exclude impurities that alter reaction pathways .
- Solvent effects : Polar solvents stabilize transition states differently than non-polar ones; replicate studies using identical solvent systems .
- Temperature gradients : Use calibrated thermocouples to ensure precise control (±1°C) .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Storage : Keep in inert containers (e.g., PTFE-lined bottles) away from ignition sources due to flammability (flash point: 37°C) .
- Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye irritation (H315/H319) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H335) .
Advanced: How can computational modeling predict the behavior of this compound in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic attack sites. For example, the β-carbon shows higher electrophilicity than non-fluorinated analogs .
- Molecular dynamics simulations : Assess steric effects of -CF₃ in enzyme-binding pockets, aiding in rational drug design .
Basic: What are the applications of this compound in pharmaceutical research?
Answer:
- Intermediate synthesis : Used to prepare fluorinated analogs of bioactive molecules (e.g., enzyme inhibitors) .
- Solubility studies : The -CF₃ group enhances lipophilicity, improving blood-brain barrier penetration in drug candidates .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
